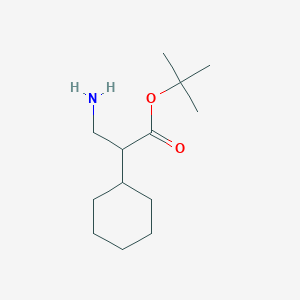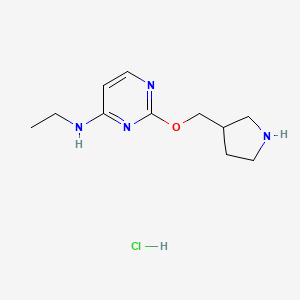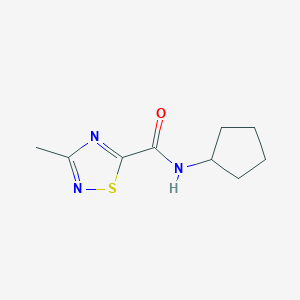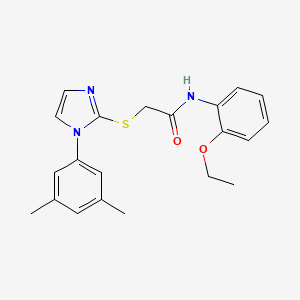
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-fluoro-3-methylpyrazole-4-carboxylic acid or FMPCA, is a heterocyclic compound that is widely used in scientific research. It is a versatile and important building block for a variety of organic syntheses and has been used in the synthesis of many biologically active compounds. This article will discuss the synthesis method of FMPCA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, potential future directions for research into this compound will be discussed.
科学研究应用
FMPCA has a wide range of applications in scientific research. One of the most important applications is in the synthesis of biologically active compounds, such as drugs and other compounds used in medicinal research. It has also been used in the synthesis of polymers materials, such as polyurethanes and polyesters, which have a wide range of applications in industry. Additionally, FMPCA has been used in the synthesis of dyes and pigments, which are used in various industrial processes.
作用机制
The mechanism of action of FMPCA is not well understood. However, it is believed that the compound reacts with nucleophiles, such as amines, thiols, and sulfides, to form covalent bonds. This reaction results in the formation of new compounds, which can be used in various scientific applications. Additionally, FMPCA may be able to react with other compounds, such as enzymes, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA are not well understood. However, it is believed that the compound may have some effect on the nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been shown to have some effect on the immune system, as it has been found to interact with certain cytokines.
实验室实验的优点和局限性
The main advantage of using FMPCA in lab experiments is its versatility. It can be used in a variety of applications, such as the synthesis of drugs and other compounds used in medicinal research, as well as in the synthesis of polymers materials, dyes, and pigments. Additionally, FMPCA is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of experiments.
However, there are some limitations to using FMPCA in lab experiments. For example, the compound can be toxic if inhaled or ingested, and it can irritate the skin and eyes. Additionally, the compound can be unstable in certain conditions, such as high temperatures, and can decompose rapidly.
未来方向
There are a variety of potential future directions for research into FMPCA. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of drugs and other compounds used in medicinal research, as well as its potential use in the synthesis of polymers materials, dyes, and pigments. Additionally, further research could be conducted into its potential toxicity and its stability in different conditions. Finally, further research could be conducted into its potential use in the synthesis of other compounds and its potential use in other applications.
合成方法
FMPCA can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of a suitable catalyst such as p-toluenesulfonic acid (PTSA). The reaction is carried out in a polar solvent such as ethanol or methanol and results in the formation of FMPCA. Another method for the synthesis of FMPCA is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of PTSA and a suitable base such as sodium hydroxide. This method is more efficient and results in higher yields than the first method.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)16-15(17(21)22)10-20(19-16)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBEWVMMQNFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluoro-2-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2853880.png)

![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)


![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)


![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
